2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide
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Overview
Description
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Pathways Involved: The exact pathways may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetic acid dihydrochloride
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-carbamoylacetamide
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its butylacetamide moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15ClN4O |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-butylacetamide |
InChI |
InChI=1S/C9H15ClN4O/c1-2-3-4-12-8(15)6-14-5-7(10)9(11)13-14/h5H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |
InChI Key |
ZTIXRMXGONAZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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